molecular formula C28H24ClN3O6S B11077399 Ethyl 4-({[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Ethyl 4-({[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11077399
M. Wt: 566.0 g/mol
InChI Key: HDCBNNNGXJRUCC-UHFFFAOYSA-N
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Description

ETHYL 4-({2-[3-(1,3-BENZODIOXOL-5-YLMETHYL)-1-(4-CHLOROPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE is a complex organic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole moiety, a chlorophenyl group, and an imidazolidinyl ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of ETHYL 4-({2-[3-(1,3-BENZODIOXOL-5-YLMETHYL)-1-(4-CHLOROPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form the benzodioxole ring.

    Introduction of the Chlorophenyl Group: This is achieved through a Friedel-Crafts acylation reaction.

    Formation of the Imidazolidinyl Ring: This involves the cyclization of appropriate precursors under controlled conditions.

    Final Coupling Reaction: The intermediate compounds are coupled together using reagents such as acyl chlorides and amines to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

ETHYL 4-({2-[3-(1,3-BENZODIOXOL-5-YLMETHYL)-1-(4-CHLOROPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Scientific Research Applications

ETHYL 4-({2-[3-(1,3-BENZODIOXOL-5-YLMETHYL)-1-(4-CHLOROPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ETHYL 4-({2-[3-(1,3-BENZODIOXOL-5-YLMETHYL)-1-(4-CHLOROPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may bind to proteins involved in cell division, thereby inhibiting the growth of cancer cells.

Comparison with Similar Compounds

ETHYL 4-({2-[3-(1,3-BENZODIOXOL-5-YLMETHYL)-1-(4-CHLOROPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE can be compared with other similar compounds, such as:

    METHYL 4-({2-[3-(1,3-BENZODIOXOL-5-YLMETHYL)-1-(4-CHLOROPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE: This compound has a methyl ester group instead of an ethyl ester group.

    ETHYL 4-({2-[3-(1,3-BENZODIOXOL-5-YLMETHYL)-1-(4-METHYLPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE: This compound has a methyl group on the phenyl ring instead of a chlorine atom.

The uniqueness of ETHYL 4-({2-[3-(1,3-BENZODIOXOL-5-YLMETHYL)-1-(4-CHLOROPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H24ClN3O6S

Molecular Weight

566.0 g/mol

IUPAC Name

ethyl 4-[[2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C28H24ClN3O6S/c1-2-36-27(35)18-4-8-20(9-5-18)30-25(33)14-22-26(34)32(21-10-6-19(29)7-11-21)28(39)31(22)15-17-3-12-23-24(13-17)38-16-37-23/h3-13,22H,2,14-16H2,1H3,(H,30,33)

InChI Key

HDCBNNNGXJRUCC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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